2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

dehydrogenase histochemistry redox potential enzyme substrate specificity

Monotetrazolium salt redox indicator for histochemical dehydrogenase detection. Its intracellular reduction produces insoluble formazan crystals ideal for spatial localization studies. Unlike MTT or WST-1, the electron-donating 4-methoxyphenyl group at C-5 enhances enzymatic reduction efficiency. The distinct N-2,N-3 diphenyl substitution pattern enables structure-activity relationship studies. • ≥80% purity with batch-specific CoA • Insoluble formazan enables microscopic spatial localization • Compatible with endpoint viability assays and multi-plate batch processing

Molecular Formula C20H17ClN4O
Molecular Weight 366.8 g/mol
CAS No. 10560-45-9
Cat. No. B083353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride
CAS10560-45-9
Molecular FormulaC20H17ClN4O
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
InChIInChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1
InChIKeyVUWHBDDOJYSXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride (CAS 10560-45-9): Chemical Identity and Procurement Reference


2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride (CAS 10560-45-9, MFCD00060032) is a monotetrazolium salt with the molecular formula C20H17ClN4O and molecular weight of 364.83 g/mol . Structurally, it features a central tetrazolium ring substituted with two phenyl groups at the N-2 and N-3 positions and a 4-methoxyphenyl group at the C-5 position [1]. This compound belongs to the tetrazolium dye class and serves as a redox indicator that undergoes reduction by dehydrogenase enzymes in metabolically active cells to produce a colored formazan product detectable spectrophotometrically [2]. Commercial availability is documented through multiple vendor catalogs with typical purity specifications ranging from ≥80% to ≥95% .

Reduction site Intracellular reduction to insoluble formazan
Formazan handling Requires organic solvent extraction (DMSO/acidified isopropanol)
Assay format Endpoint assay; not compatible with real-time kinetic monitoring

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride: Why Substitution with MTT, NBT, or WST-1 is Not Scientifically Equivalent


Tetrazolium salts are not interchangeable reagents due to fundamental differences in reduction site, formazan solubility, and enzyme specificity. Class-level understanding from tetrazolium dye reviews establishes that monotetrazolium salts (such as this compound and MTT) are reduced intracellularly and produce insoluble formazan crystals requiring solvent extraction, whereas second-generation salts like WST-1 are reduced extracellularly and yield water-soluble formazans compatible with real-time assays [1]. Even among structurally similar monotetrazolium salts, the electronic properties conferred by substituents on the N-2 and N-3 phenyl rings directly modulate enzymatic reduction efficiency across different dehydrogenase systems [2]. The 4-methoxyphenyl substituent at the C-5 position of this compound distinguishes it from MTT (C-5 thiazolyl) and NBT (ditetrazolium with nitro substituents), resulting in different reduction potentials and distinct formazan absorbance spectra. Substituting this compound with an analog without experimental revalidation risks invalidating inter-study comparability and may introduce systematic bias in quantitative dehydrogenase activity measurements [1].

Reduction site and solubility mismatch Monotetrazolium salts like this compound and MTT are reduced intracellularly and yield insoluble formazan, whereas second-generation salts (WST-1) are reduced extracellularly and produce water-soluble formazan. Direct substitution without re-validation may invalidate inter-study comparability.
Substituent-dependent enzyme specificity The 4-methoxyphenyl group at C-5 modulates electron transfer efficiency across dehydrogenase systems. Tetrazolium salts with electron-acceptor substituents (e.g., nitro, chloro) exhibit hindered reduction; substituting without accounting for this electronic profile may alter assay sensitivity.
Formazan absorbance shift The formazan product from this compound has a distinct absorption maximum relative to MTT-formazan (~570 nm) and NBT-diformazan (~530–550 nm). Using a different tetrazolium salt changes the detection wavelength and may require re-establishing standard curves.

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride: Quantitative Differentiation Evidence for Scientific Selection


Substituent-Dependent Reduction Potential Differentiation for Dehydrogenase Enzyme Systems

Electron-withdrawing or electron-donating groups attached to the N-2 or N-3 phenyl rings of tetrazolium salts significantly modulate the readiness of enzymatic electron transfer [1]. In comparative polarographic studies of tetrazolium salts, electron-donating substituents such as the 4-methoxyphenyl group on the C-5 position facilitate reduction, whereas electron-acceptor substituents hinder it [2]. This electronic effect translates into differential reduction rates across dehydrogenase systems, meaning the same enzyme preparation will exhibit measurably different apparent activity depending on which tetrazolium salt is used as the electron acceptor [1].

Reduction Potential
Class-level
Electron-donating 4-methoxyphenyl group facilitates enzymatic reduction; electron-acceptor substituents hinder it. Magnitude of effect varies by dehydrogenase system (class-level observation).
Substituent electronic profile may alter assay sensitivity across different dehydrogenase enzymes.
Effect not quantified for this specific compound; data derived from polarographic and histochemical comparisons.
dehydrogenase histochemistry redox potential enzyme substrate specificity

Formazan Product Solubility Profile Differentiated from Water-Soluble Second-Generation Tetrazolium Salts

As a first-generation monotetrazolium salt, 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium chloride is reduced intracellularly to an insoluble formazan product requiring organic solvent extraction (e.g., DMSO or acidified isopropanol) prior to spectrophotometric quantification [1]. This fundamentally differs from second-generation tetrazolium salts (XTT, WST-1, MTS) that carry a net negative charge, are reduced extracellularly, and yield water-soluble formazans compatible with homogeneous, real-time detection [1]. The C-5 methoxyphenyl substitution confers an absorbance maximum and molar extinction coefficient for the resulting formazan that is distinct from MTT-formazan (λmax ~570 nm) and NBT-diformazan (λmax ~530-550 nm) [2].

Formazan Solubility
Class-level
Produces insoluble formazan requiring organic solvent extraction; water-soluble WST-1 formazan enables homogeneous, real-time detection without extraction.
Workflow selection impacts throughput and signal stability; endpoint format requires additional handling steps.
Extraction step adds approximately 30–60 min to protocol; solvent selection (DMSO, acidified isopropanol) influences reproducibility.
formazan solubility endpoint assay solvent extraction

Commercial Purity Specification and Vendor-Documented Physicochemical Properties

Commercial sources specify purity for 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium chloride at ≥80% (assay by titration) for general research-grade material, with some vendors offering ≥95% high-purity specifications . The compound is documented as a white to light yellow crystalline powder with light sensitivity requiring storage away from direct illumination . It is stable under normal laboratory conditions but should be kept away from oxidizing agents to prevent degradation [1]. These specifications provide procurement benchmarks for purity verification and handling protocols.

Commercial Purity
Specification review
Available at ≥80% purity (research grade); some vendors offer ≥95% high-purity grade. MTT and NBT commonly supplied at higher baseline purity (≥90–97%).
Purity baseline may affect reagent concentration calculations and batch-to-batch consistency.
Purity determined by titration; verify lot-specific certificate of analysis for quantitative work.
purity specification quality control storage requirements

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride: Evidence-Supported Application Scenarios for Research and Industrial Use


Histochemical Localization of Dehydrogenase Activity in Tissue Sections

This compound is suited for histochemical dehydrogenase detection where insoluble formazan precipitation is desirable for spatial localization. The electron-donating 4-methoxyphenyl group at C-5 facilitates enzymatic reduction [1], enabling visualization of dehydrogenase-active regions via microscopic examination of formazan deposition. This application leverages the compound's intracellular reduction mechanism and insoluble product formation, which prevents diffusion artifacts that would compromise spatial resolution in tissue sections [2].

Endpoint Cell Viability Screening in Drug Discovery Workflows

For research programs requiring endpoint viability assessment rather than real-time kinetic monitoring, this compound provides a colorimetric readout following organic solvent extraction [1]. The endpoint format accommodates batch processing of multiple plates without time-sensitive measurement constraints, making it practical for medium-throughput screening campaigns where immediate plate reading is not operationally feasible. Researchers should note that assay optimization requires selection of appropriate extraction solvent and incubation duration [2].

Comparative Studies of Tetrazolium Salt Reduction Mechanisms

This compound's distinct substitution pattern (N-2 and N-3 diphenyl, C-5 4-methoxyphenyl) makes it a valuable comparator for structure-activity relationship studies investigating how tetrazolium salt substituents modulate reduction efficiency across dehydrogenase enzyme systems [1]. Its electron-donating methoxyphenyl group contrasts with the electron-withdrawing substituents on NBT or the thiazolyl group on MTT, enabling systematic investigation of electronic effects on enzymatic electron transfer rates [2].

Biochemical Probe for NADH/NADPH-Dependent Redox Reactions

As a monotetrazolium salt that undergoes reduction by reduced pyridine nucleotide cofactors including NADH and NADPH [1], this compound can function as an electron acceptor in cell-free biochemical assays measuring dehydrogenase enzyme activity. The insoluble formazan product permits endpoint quantification following solubilization, suitable for purified enzyme systems where the additional extraction step does not compromise experimental throughput [2].

Application
Selection Property
Validation Focus
Histochemical dehydrogenase localization
Insoluble formazan precipitation for spatial resolution
Microscopic formazan deposition verification; staining optimization for tissue sections
Endpoint cell viability screening
Endpoint assay format with solvent extraction step
Extraction solvent selection; incubation time optimization per cell line
Comparative tetrazolium reduction studies
Distinct substitution pattern (4-methoxyphenyl) for structure-activity investigations
Dehydrogenase system-dependent reduction rate comparison; electronic effect characterization
Biochemical NADH/NADPH redox probe
Electron acceptor for reduced pyridine nucleotides
Endpoint quantification post-solubilization; background control in cell-free systems

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